molecular formula C13H15NO2 B11891201 6-Methoxy-7-propoxyisoquinoline

6-Methoxy-7-propoxyisoquinoline

Cat. No.: B11891201
M. Wt: 217.26 g/mol
InChI Key: BTHCIRNMPYILEV-UHFFFAOYSA-N
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Description

6-Methoxy-7-propoxyisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a methoxy group at the 6th position and a propoxy group at the 7th position on the isoquinoline ring, making it a unique derivative with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7-propoxyisoquinoline typically involves the cyclocondensation of O-alkylated eugenol with various nitriles. The phenolic hydroxyl group of eugenol is quantitatively alkylated using iodopropane in the presence of a phase-transfer catalyst such as 18-crown-6 and potassium hydroxide. The resulting ether is then subjected to cyclocondensation with nitriles to form the desired isoquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-propoxyisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives, which can have significant biological and pharmacological activities .

Scientific Research Applications

6-Methoxy-7-propoxyisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methoxy-7-propoxyisoquinoline involves its interaction with various molecular targets and pathways. It can modulate multiple cellular signaling pathways, including:

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-7-hydroxycoumarin (Scopoletin): Known for its anti-inflammatory and antioxidant properties.

    6-Methoxyquinoline: Used in various chemical and pharmaceutical applications.

    3-Methyl-6-methoxy-7-propoxy-3,4-dihydroisoquinoline: Exhibits anthelmintic and insecticidal activities

Uniqueness

6-Methoxy-7-propoxyisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

6-methoxy-7-propoxyisoquinoline

InChI

InChI=1S/C13H15NO2/c1-3-6-16-13-8-11-9-14-5-4-10(11)7-12(13)15-2/h4-5,7-9H,3,6H2,1-2H3

InChI Key

BTHCIRNMPYILEV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C2C=CN=CC2=C1)OC

Origin of Product

United States

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